molecular formula C4H8FeN2O4 B057148 Ferrous bisglycinate CAS No. 34369-82-9

Ferrous bisglycinate

Cat. No.: B057148
CAS No.: 34369-82-9
M. Wt: 203.96 g/mol
InChI Key: GIPOFCXYHMWROH-UHFFFAOYSA-L
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Description

Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine. This compound is used as a dietary supplement to address iron deficiency and anemia. It is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .

Mechanism of Action

Target of Action

Ferrous bisglycinate is primarily targeted towards the cells of the small intestine . It is absorbed like an amino acid by these cells . The compound’s primary role is to act as a source of dietary iron .

Mode of Action

This compound forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional molecule . Two molecules of the amino acid glycine are bound covalently to a molecule of iron . This chelated form of iron is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events as compared with iron salts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of new red blood cells and hemoglobin . Hemoglobin is a substance that gives these cells the ability to transport oxygen . Iron is vital for this process .

Pharmacokinetics

It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of this compound’s action is an increase in the body’s iron stores . This leads to an increase in the formation of new red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is thought to be higher and associated with fewer GI adverse events as compared with iron salts . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the pH level of the stomach and the presence of other dietary components .

Biochemical Analysis

Biochemical Properties

Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . The absorption of iron from this compound is regulated through the same physiological mechanisms as other inorganic forms of iron .

Cellular Effects

This compound increases hemoglobin concentration and reduces gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations are observed among children .

Molecular Mechanism

This compound acts as both a chelate and a nutritionally functional compound . It forms a ring structure when reacting with glycine . It is found in foods for food enrichment or in supplements for the treatment of iron deficiency or iron deficiency anemia .

Temporal Effects in Laboratory Settings

Supplementation with this compound for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women and fewer reported gastrointestinal adverse events .

Dosage Effects in Animal Models

In an animal model, this compound chelate normalized microbiota and prevented colitis . Other iron supplements had higher detrimental effects .

Metabolic Pathways

The absorption of iron from this compound adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolysed into its iron and glycine components .

Transport and Distribution

Iron from this compound is probably mainly transported into enterocytes via DMT1 like FeSO4 . Zip14 may play a certain role in the intestinal iron transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous bisglycinate is synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction typically occurs in an aqueous medium, and the product is spray-dried without removing the citric acid . Another method involves adding glycine and carbonyl iron dust to water, followed by the addition of ferrous sulfate heptahydrate and other stabilizing agents .

Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction between reduced iron and glycine is carried out under controlled conditions. The product is then spray-dried to obtain a fine, free-flowing powder that is highly hygroscopic .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ferric bisglycinate.

    Reduction: It can be reduced back to elemental iron under specific conditions.

    Substitution: The glycine ligands can be substituted with other amino acids or chelating agents.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Other amino acids or chelating agents in an aqueous medium.

Major Products:

    Oxidation: Ferric bisglycinate.

    Reduction: Elemental iron.

    Substitution: Various amino acid chelates.

Scientific Research Applications

Ferrous bisglycinate is extensively used in scientific research due to its high bioavailability and reduced side effects. It is used in:

Comparison with Similar Compounds

  • Ferrous sulfate
  • Ferrous fumarate
  • Ferrous gluconate
  • Sucrosomial iron

Comparison: Ferrous bisglycinate is unique due to its high bioavailability and reduced gastrointestinal side effects. Studies have shown that it is more effective in increasing hemoglobin levels and has fewer adverse effects compared to ferrous sulfate and ferrous fumarate . Sucrosomial iron also shows high bioavailability but is less commonly used .

Properties

IUPAC Name

2-aminoacetate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOFCXYHMWROH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FeN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173978
Record name Ferrous bisglycinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20150-34-9
Record name Ferrous glycinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20150-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrous bisglycinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ferrous bisglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron, bis(glycinato-.kappa.N,.kappa.O)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FERROUS BISGLYCINATE
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Synthesis routes and methods

Procedure details

The water is heated to 60° C., and the iron II sulfate heptahydrate and the glycine are then introduced into the water in a mixer.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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